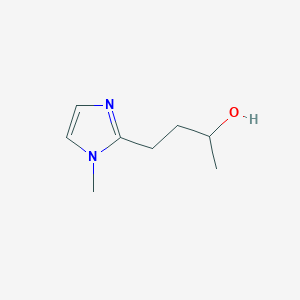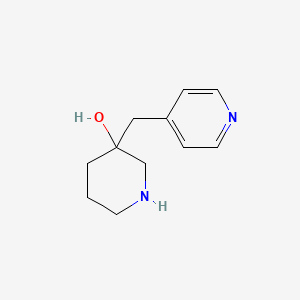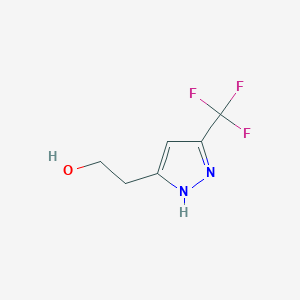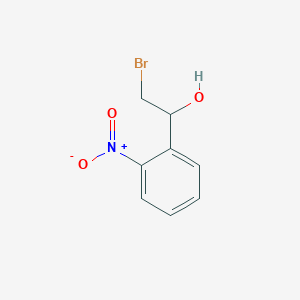
2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Méthodes De Préparation
The synthesis of 2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of benzyl imidazole with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve the use of more advanced techniques and equipment to ensure the purity and yield of the compound .
Analyse Des Réactions Chimiques
2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial, antifungal, and antiviral properties. In medicine, it is explored for its potential therapeutic effects, including antihypertensive and anticancer activities. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of 2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, it may interact with receptors involved in signal transduction pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride can be compared with other imidazole derivatives, such as 2-(1H-imidazol-1-yl)ethanamine and 2-(2-methyl-1H-imidazol-1-yl)ethanamine. While these compounds share a similar core structure, they differ in their substituents and, consequently, their chemical and biological properties. For instance, this compound may exhibit unique antimicrobial and therapeutic activities compared to its analogs due to the presence of the benzyl group .
Propriétés
Formule moléculaire |
C12H17Cl2N3 |
|---|---|
Poids moléculaire |
274.19 g/mol |
Nom IUPAC |
2-(1-benzylimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11;;/h1-5,8-9H,6-7,10,13H2;2*1H |
Clé InChI |
XZSFVLMIBFROTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CN=C2CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid](/img/structure/B13592195.png)





![tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate](/img/structure/B13592247.png)
